molecular formula C5H7O3- B8296909 Allylmethyl carbonate

Allylmethyl carbonate

Cat. No.: B8296909
M. Wt: 115.11 g/mol
InChI Key: GQQCHPMAXKWHMY-UHFFFAOYSA-M
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Description

Allylmethyl carbonate (C₄H₆O₃) is an organocarbonate compound featuring an allyl group (–CH₂CH=CH₂) and a methyl carbonate moiety. It is widely utilized in organic synthesis as a versatile allylating agent, particularly in transition metal-catalyzed reactions. Its structure enables regioselective allylation under mild conditions, making it valuable for constructing carbon–carbon bonds in complex molecules .

Properties

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

but-3-enyl carbonate

InChI

InChI=1S/C5H8O3/c1-2-3-4-8-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1

InChI Key

GQQCHPMAXKWHMY-UHFFFAOYSA-M

Canonical SMILES

C=CCCOC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Allylmethyl carbonate serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

  • C–H Allylation : One notable application is in the ruthenium(II)-catalyzed C–H allylation of N,N-dialkylthiobenzamides. This reaction demonstrates high regioselectivity and good yields, making it an efficient method for synthesizing allylated products . The proposed mechanism involves the formation of a stable cyclometallic intermediate followed by transmetalation with this compound.
  • Decarboxylative Allylation : this compound has also been utilized in a decarboxylative allylation process involving amino alkanoic acids. This method employs photoredox and palladium catalysis to produce allylated alkanes with carbon dioxide as the sole byproduct, highlighting its efficiency and sustainability .
  • Tsuji-Trost Reaction : The Tsuji-Trost allylation involving this compound and ethyl acetoacetate showcases its role in generating complex structures through allylic substitution reactions . This reaction is facilitated by thermodynamic studies indicating favorable conditions for adsorption and reaction.

Pharmaceutical Applications

This compound's role in pharmaceutical chemistry is significant due to its ability to participate in the synthesis of bioactive compounds.

  • Synthesis of Benzothiazines : A study demonstrated that various sulfoximines reacted with this compound to yield 1,2-benzothiazines, which are important scaffolds in medicinal chemistry . The reaction conditions were optimized to achieve high yields, underscoring the compound's utility in drug development.

Materials Science

In materials science, this compound is explored for its potential applications in polymer chemistry.

  • Polymerization Reactions : Research indicates that this compound can be used as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer chains, potentially enhancing properties such as flexibility and thermal stability.

Table 1: Summary of Reactions Involving this compound

Reaction TypeCatalysts UsedProducts ObtainedYields (%)
C–H AllylationRu(II)Allylated N,N-dialkylthiobenzamides59-72
Decarboxylative AllylationPd(0) + PhotoredoxAllylated alkanesHigh
Tsuji-Trost AllylationNoneEthyl acetoacetate derivativesVariable
Synthesis of BenzothiazinesNone1,2-BenzothiazinesHigh

Case Study 1: Ruthenium(II)-Catalyzed C–H Allylation

In a study conducted by Wang et al., the use of this compound in C–H allylation reactions demonstrated high regioselectivity and efficiency. The reaction conditions were optimized using various solvents, leading to successful product formation with yields ranging from 59% to 72% depending on the substrate used .

Case Study 2: Decarboxylative Allylation

A novel approach combining photoredox and palladium catalysis was reported for the decarboxylative allylation of amino acids using this compound. This method produced allylated products efficiently at room temperature while generating carbon dioxide as a byproduct, showcasing an environmentally friendly synthetic route .

Comparison with Similar Compounds

Comparison with Similar Compounds

Allylmethyl carbonate belongs to a broader class of allyl carbonates and esters. Below is a comparative analysis with structurally or functionally related compounds:

Allyl Acetate (C₅H₈O₂)

Property This compound Allyl Acetate
Reactivity Generates Pd-π-allyl intermediates Forms Ir-π-allyl complexes
Catalytic Systems Pd(PPh₃)₄, Pd₂(dba)₃ Iridium catalysts (e.g., [Ir(cod)Cl]₂)
Yield in Allylation Up to 55% in peptide synthesis ~70% in enantioselective carbonyl allylation
Equivalents Required 1.0 equiv. in optimized reactions 10 equiv. in standard conditions
Leaving Group Methyl carbonate Acetate
Thermal Stability Stable under Pd catalysis May decompose under prolonged heating

Key Difference : this compound exhibits superior efficiency in Pd-catalyzed systems due to its methyl carbonate leaving group, which facilitates cleaner reactivity compared to allyl acetate .

Di(ethylene glycol) bis(allyl carbonate) (C₁₂H₁₈O₇)

Property This compound Di(ethylene glycol) bis(allyl carbonate)
Structure Monomeric allyl carbonate Dimeric, with two allyl carbonate groups
Applications Organic synthesis Ophthalmic lens production (CR-39 polymer)
Physical State Liquid Viscous liquid (polymerizes upon curing)
Toxicity Limited data LD₅₀ (rat, oral): 426 mg/kg
Environmental Impact No specific data Classified as very toxic to aquatic organisms

Key Difference: Di(ethylene glycol) bis(allyl carbonate) is polymerizable and used industrially for lenses, whereas this compound is a monomeric reagent for synthetic chemistry .

Allyl Chloroformate (C₄H₅ClO₂)

Property This compound Allyl Chloroformate
Reactivity Mild allylating agent Highly electrophilic, prone to hydrolysis
Safety Profile Low acute toxicity Toxic (R22, R38), corrosive
Applications C–C bond formation Synthesis of mixed carbonates and esters
Byproducts CO₂ and methanol HCl gas

Key Difference : Allyl chloroformate’s chlorine substituent increases electrophilicity but introduces significant safety hazards, limiting its use in large-scale applications .

Ethyl Methyl Carbonate (C₄H₈O₃)

Property This compound Ethyl Methyl Carbonate
Structure Allyl + methyl carbonate Ethyl + methyl carbonate
Reactivity Allyl donor in catalysis Solvent or electrolyte in Li-ion batteries
Boiling Point Not reported ~161°C (literature)
Applications Organic synthesis Green chemistry, energy storage

Key Difference: Ethyl methyl carbonate lacks the allyl group, making it unsuitable for allylation reactions but valuable as a non-toxic solvent .

Data Tables

Table 1: Physical Properties of Allyl Carbonates

Compound Molecular Weight Density (g/mL) Boiling Point (°C)
This compound 132.09 ~1.15 (est.) Not reported
Di(ethylene glycol) bis(allyl carbonate) 274.27 1.15 161 (2 mm Hg)
Allyl chloroformate 136.53 1.20 97–98

Table 2: Reaction Performance Comparison

Reaction Type This compound Yield Allyl Acetate Yield
Pd-catalyzed allylation 55% 35–40% (est.)
Ir-catalyzed enantioselective allylation N/A 70–90%

Preparation Methods

Organocatalytic Transesterification Using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

A solventless one-pot synthesis developed by researchers enables the preparation of allyl carbonates with high atom economy. While the original study focuses on di(allyl) carbonate (DAC), the protocol is directly applicable to this compound by adjusting stoichiometry. Key parameters include:

  • Catalyst : TBD (0.02 equiv relative to DMC)

  • Temperature : 90°C

  • Reaction Time : 48 hours

  • Yield : 61% for DAC (analogous process for this compound would require 1:1 DMC:allyl alcohol ratio).

The mechanism proceeds via TBD-mediated deprotonation of allyl alcohol, generating an alkoxide that attacks the electrophilic carbonyl carbon of DMC. Excess DMC drives the equilibrium toward product formation. Nuclear magnetic resonance (NMR) characterization of similar carbonates reveals distinct signals:

  • 1H^1H NMR: δ 5.93 (m, CH2_2=CH–), 4.64 (dt, CH2_2–O–).

  • 13C^{13}C NMR: δ 155.7 (O–(C=O)O–), 118.1 (CH2_2=CH–).

Base-Catalyzed Transesterification with Potassium Methoxide

Industrial-scale methods from patent literature demonstrate the efficacy of alkali metal alkoxides in carbonate synthesis. For this compound, potassium methoxide (0.3–0.5 wt%) catalyzes the reaction under milder conditions:

ParameterValueSource
Temperature65–68°C
Pressure0–0.015 MPa
Reaction Time0.3–0.8 hours
Yield (Theoretical)~60–70% (extrapolated)

This method benefits from shorter reaction times but requires careful control of stoichiometry to minimize di-allylation byproducts.

Continuous-Flow Synthesis for Enhanced Efficiency

Emerging approaches adapt batch processes to continuous-flow systems, improving heat transfer and scalability. A representative configuration involves:

  • Preheating Zone : DMC and allyl alcohol are mixed at 50–60°C.

  • Reactive Zone : Catalytic beds containing immobilized TBD or MgO sustain transesterification at 80–100°C.

  • Separation Zone : Distillation columns remove methanol, shifting equilibrium toward product formation.

Preliminary data from analogous systems suggest a 15–20% increase in yield compared to batch reactors, with reduced catalyst loading.

Environmental and Economic Considerations

E-Factor Analysis

The environmental impact of this compound synthesis is quantified using the E-factor (kg waste/kg product). Solventless organocatalytic methods achieve E-factors as low as 2.7, outperforming traditional routes requiring halogenated solvents. Key waste streams include unreacted DMC (recoverable via distillation) and catalyst residues.

Catalyst Recycling

Heterogeneous catalysts like MgO–Al2_2O3_3 mixed oxides enable ≥5 reaction cycles with <10% activity loss, reducing costs by 40–50% compared to homogeneous systems .

Q & A

Advanced Research Question

  • Time-resolved FTIR : Captures transient intermediates (e.g., Pd-π-allyl complexes) .
  • LC-MS/MS : Differentiates isobaric products in peptide allylation (e.g., Boc-protected vs. free amines) .
  • Isotope Trapping : Use deuterated this compound to distinguish between concerted vs. stepwise mechanisms .

What are the limitations of current catalytic systems for this compound, and what novel approaches are emerging?

Advanced Research Question
Limitations :

  • Pd catalysts are cost-prohibitive for large-scale use.
  • Competing oxidation states (Pd⁰/Pd²⁺) complicate mechanistic studies.
    Emerging Approaches :
  • Photoredox-Pd dual catalysis : Enhances efficiency in THBC synthesis (e.g., 48–86% yields) .
  • Earth-abundant catalysts : Ni or Fe complexes show preliminary promise in allylation .

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